N,N'-Dimethylhydrazodicarbothioamide

Description

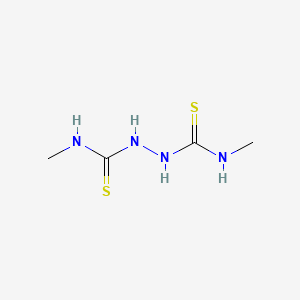

Structure

3D Structure

Properties

CAS No. |

38451-14-8 |

|---|---|

Molecular Formula |

C4H10N4S2 |

Molecular Weight |

178.3 g/mol |

IUPAC Name |

1-methyl-3-(methylcarbamothioylamino)thiourea |

InChI |

InChI=1S/C4H10N4S2/c1-5-3(9)7-8-4(10)6-2/h1-2H3,(H2,5,7,9)(H2,6,8,10) |

InChI Key |

XDNRHSANVXQAHZ-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=S)NNC(=S)NC |

Origin of Product |

United States |

Synthetic Methodologies for N,n Dimethylhydrazodicarbothioamide and Its Derivatives

Established Synthetic Pathways

The synthesis of N,N'-Dimethylhydrazodicarbothioamide and its analogs has traditionally relied on well-established, multi-step chemical transformations. These methods, while effective, often involve sequential reactions to build the target molecular framework.

Multi-step Synthetic Approaches

Multi-step synthesis is a cornerstone of organic chemistry, allowing for the construction of complex molecules from simpler, readily available starting materials. youtube.comyoutube.comyoutube.comyoutube.comyoutube.com For thiourea (B124793) derivatives, a common strategy involves the reaction of an amine with a thiocarbonyl source. mdpi.com The synthesis of unsymmetrical thioureas can be achieved through a simple condensation between amines and carbon disulfide in an aqueous medium, which offers the advantage of straightforward product isolation via filtration. organic-chemistry.org

A general approach to synthesizing thiourea derivatives often begins with the formation of an isothiocyanate intermediate. mdpi.com This can be achieved by reacting a primary amine with thiophosgene, a highly reactive and toxic reagent, which then undergoes an addition reaction with another amine to form the desired thiourea. google.com However, due to the hazardous nature of thiophosgene, alternative and safer methods are often preferred.

Another multi-step approach involves the use of acyl isothiocyanates, which can be generated from acyl chlorides and a thiocyanate (B1210189) salt. These intermediates then react with amines to yield N-acylthioureas. mdpi.com Subsequent chemical modifications can then be performed to arrive at the final target structure.

The following interactive table outlines a general multi-step synthesis for a thiourea derivative, which can be conceptually applied to this compound.

Interactive Data Table: General Multi-step Thiourea Synthesis

| Step | Reactant 1 | Reactant 2 | Intermediate/Product | General Conditions |

| 1 | Primary Amine | Carbon Disulfide | Dithiocarbamic acid salt | Base, Solvent |

| 2 | Dithiocarbamic acid salt | Heavy metal salt (e.g., Pb(NO₃)₂) | Isothiocyanate | Heat |

| 3 | Isothiocyanate | Second Amine | Thiourea Derivative | Solvent |

Specific Reactants and Reaction Conditions in this compound Synthesis

The thiocarbonyl groups could be introduced using various reagents. A plausible route involves the reaction of 1,2-dimethylhydrazine (B38074) with two equivalents of a methyl isothiocyanate precursor or by direct reaction with a suitable thiocarbonyl transfer reagent.

Key reactants for analogous thiourea syntheses include:

Amines: Primary and secondary amines are fundamental building blocks. google.com

Thiocarbonyl Sources:

Carbon disulfide (CS₂) organic-chemistry.org

Thiophosgene (CSCl₂) google.com

1,1'-Thiocarbonyldiimidazole (TCDI) nih.gov

Isothiocyanates mdpi.com

Reaction conditions can vary significantly depending on the chosen pathway. Solvents can range from water to organic solvents like ethanol (B145695) or dimethylformamide (DMF). researchgate.netnih.gov The use of a base, such as sodium hydroxide (B78521) or an organic base, is often necessary to facilitate the reaction. researchgate.net

The following table summarizes potential reactants and conditions for the synthesis of this compound based on general thiourea synthesis principles.

Interactive Data Table: Potential Reactants and Conditions for this compound Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temperature |

| 1,2-Dimethylhydrazine | Methyl Isothiocyanate | - | Ethanol | Room Temp to Reflux |

| 1,2-Dimethylhydrazine | Carbon Disulfide | Base (e.g., NaOH) | Water/Ethanol | Room Temp |

| 1,2-Dimethylhydrazine | 1,1'-Thiocarbonyldiimidazole | - | Dichloromethane | Room Temp |

Mechanistic Insights into Formation Reactions

The formation of thioureas generally proceeds through a nucleophilic addition mechanism. In the reaction between an amine and an isothiocyanate, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate group. This is followed by a proton transfer to yield the final thiourea product.

When using carbon disulfide, the amine first acts as a nucleophile, attacking the carbon atom to form a dithiocarbamate (B8719985) intermediate. This intermediate can then react with another amine molecule, often under harsher conditions, to form the thiourea and release hydrogen sulfide.

A proposed mechanism for the formation of an amide bond using DCC (dicyclohexylcarbodiimide) as a coupling agent involves the activation of a carboxylic acid to form a good leaving group, which is then attacked by an amine. youtube.com A similar principle of activating a precursor could be applied in certain thiourea syntheses.

Advanced Synthetic Strategies

To address the limitations of traditional methods, such as long reaction times, harsh conditions, and the generation of hazardous waste, advanced synthetic strategies are being developed.

High-Throughput Synthesis Methodologies

High-throughput synthesis (HTS) allows for the rapid generation of a large number of compounds, which is particularly valuable in drug discovery and materials science. nih.gov This approach often utilizes solid-phase synthesis, where one of the reactants is attached to a solid support, facilitating purification by simple filtration.

For thiourea derivatives, a solid-phase approach has been reported for the synthesis of 2,3,6-trisubstituted-5,6-dihydroimidazo[2,1-b]thiazole derivatives, which involves the formation of a resin-bound cyclic thiourea. nih.gov This resin-bound intermediate is then reacted with an α-haloketone. This methodology demonstrates the potential for adapting HTS to create diverse libraries of thiourea-containing compounds. The use of robotics and automated systems can further enhance the efficiency of HTS.

Green Chemistry Approaches in Hydrazodicarbothioamide Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net For the synthesis of thioureas and their derivatives, several green approaches have been explored.

One strategy involves the use of greener solvents, such as water or deep eutectic solvents (DESs). researchgate.netrsc.org A reported method for synthesizing thiophenytoins, which are thiourea derivatives, utilizes water as a green solvent in the condensation of benzil (B1666583) and aryl thioureas. researchgate.net Another efficient and general catalytic process for the preparation of thioureas uses a deep eutectic solvent, choline (B1196258) chloride/tin(II) chloride, which acts as both a green catalyst and reaction medium. rsc.org This system allows for the use of thiourea itself as a biocompatible thiocarbonyl source and the DES can be recovered and reused. rsc.org

Another green approach focuses on using less toxic reactants. A patent describes a green synthesis method for thiourea derivatives using phenoxysulfonyl chloride and a primary amine in water, avoiding the use of highly toxic thiophosgene. google.com This method offers advantages such as readily available and low-toxicity raw materials, mild reaction conditions, and convenient separation and purification. google.com

The development of biocatalytic methods for amide bond formation also presents a promising avenue for the green synthesis of related compounds, potentially adaptable to thiourea synthesis. nih.gov

Coordination Chemistry of N,n Dimethylhydrazodicarbothioamide

Ligand Properties and Coordination Modes

The coordinating ability of N,N'-Dimethylhydrazodicarbothioamide is dictated by the presence of several potential donor sites and its structural flexibility. The key features include the soft sulfur atom of the thiocarbonyl group (C=S) and the harder nitrogen atoms of the hydrazine (B178648) moieties.

Chelation and Polydentate Characteristics

Thiocarbohydrazide (B147625) and its derivatives are well-established as versatile chelating agents, capable of binding to a metal ion through multiple donor atoms simultaneously to form stable ring structures. nih.govcore.ac.uknih.gov this compound can function as a polydentate ligand, primarily acting as a bidentate or a bridging ligand.

The most common mode of chelation for this class of ligands involves the sulfur atom and one of the terminal nitrogen atoms, forming a stable five-membered ring. nih.govmdpi.comnih.gov This (S,N) bidentate coordination is a recurring motif in the chemistry of thiosemicarbazones and thiocarbohydrazones. nih.gov Due to the presence of two N-N-C=S units, the ligand can also act as a bridging ligand, coordinating to two different metal centers, which can lead to the formation of polynuclear complexes. The flexibility of the hydrazone backbone allows for various conformations, leading to diverse molecular architectures. nih.gov

| Ligand Type | Coordination Mode | Donor Atoms | Resulting Structure | Reference |

|---|---|---|---|---|

| Thiocarbohydrazide | Bidentate Chelating | S, N | Five-membered chelate ring | sapub.org |

| Thiocarbohydrazone | Bidentate Chelating | S, N (azomethine) | Five-membered chelate ring | nih.govyu.edu.jo |

| Thiocarbohydrazone | Tridentate Chelating | O, N, S | Fused chelate rings | core.ac.ukyu.edu.jo |

| Thiocarbohydrazide | Bridging | S, N, N' | Polynuclear complex | scispace.com |

Ambidentate Coordination Possibilities

Ambidentate ligands are molecules or ions that possess two or more different donor atoms but coordinate to a central metal ion through only one of them at any given time. unacademy.comalevelchemistry.co.uklibretexts.org this compound exhibits ambidentate character due to the presence of both sulfur and nitrogen donor atoms.

The selection of the coordination site is largely governed by the Hard and Soft Acids and Bases (HSAB) principle.

Sulfur-Coordination: The sulfur atom is a soft donor site. It will preferentially bind to soft metal ions like Cu(I), Ag(I), Pd(II), and Hg(II). mdpi.comsapub.org

Nitrogen-Coordination: The nitrogen atoms are harder donor sites compared to sulfur. They are more likely to coordinate with hard or borderline metal ions such as Cr(III), Fe(III), Co(II), and Ni(II). sapub.orgyu.edu.jo

The ligand can exist in tautomeric forms, the thioketo and thioenol forms. nih.gov In basic conditions or upon coordination, it can deprotonate to the thioenol form, H3C-NH-N=C(S⁻)-NH-NH-CH3. This anionic form is also a potent ligand, often coordinating in a bidentate (S,N) manner. The specific coordination mode adopted can be influenced by factors such as the nature of the metal ion, the solvent, and the pH of the reaction medium. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with thiocarbohydrazide-based ligands is typically straightforward, involving the reaction of the ligand with a metal salt in a suitable solvent.

Transition Metal Complexes with this compound

Transition metal complexes of thiocarbohydrazide and its derivatives are numerous. mdpi.com The synthesis of complexes with this compound would be expected to follow similar procedures. These generally involve mixing a solution of the ligand in a solvent like ethanol (B145695) or methanol (B129727) with a solution of the desired transition metal salt (e.g., chlorides, nitrates, acetates). core.ac.ukyu.edu.jo The reaction mixture is often refluxed to ensure completion. yu.edu.jo The resulting complexes can be isolated as crystalline solids.

Characterization of these complexes relies on a suite of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: This is a key tool to determine the ligand's coordination mode. A decrease in the frequency of the ν(C=S) band and shifts in the ν(N-H) and ν(N-N) bands upon complexation indicate the involvement of the sulfur and nitrogen atoms in bonding to the metal center.

Electronic (UV-Vis) Spectroscopy: The electronic spectra provide information about the geometry of the metal complex. The position and intensity of d-d transition bands can help assign a tetrahedral, square planar, or octahedral geometry around the metal ion.

Magnetic Susceptibility: Measurements of magnetic moments help in determining the geometry and the oxidation state of the central metal ion.

Molar Conductance: These measurements in solvents like DMF or DMSO indicate whether the anions are coordinated to the metal or are present as counter-ions, thus helping to elucidate the complex's formula. nih.gov

| Complex | Reactants | Solvent | Proposed Geometry | Key Characterization Data | Reference |

|---|---|---|---|---|---|

| [Cu(TCH)2]Cl2 | Thiocarbohydrazide (TCH), CuCl2·2H2O | Methanol | Octahedral | IR: Shift in ν(C=S) and ν(N-H) | core.ac.uk |

| [Ni(Pitch)2] | bis(piperonaldehyde)thiocarbohydrazone (Pitch), Ni(II) salt | Ethanol | Tetracoordinate | IR shows ligand acts as monobasic bidentate | yu.edu.jo |

| [Co(Pitch)2] | bis(piperonaldehyde)thiocarbohydrazone (Pitch), Co(II) salt | Ethanol | Tetracoordinate | Magnetic moment consistent with tetracoordinate Co(II) | yu.edu.jo |

| [Fe(Thtch)Cl2] | bis(thiophene-2-carboxaldehyde)thiocarbohydrazone (Thtch), Fe(II) salt | Ethanol | Tetracoordinate | IR shows ligand acts as neutral bidentate | yu.edu.jo |

Lanthanide Coordination Chemistry with this compound Ligands

The coordination chemistry of lanthanide ions with sulfur-donor ligands is less developed compared to that with oxygen- or nitrogen-donor ligands. rsc.orgacs.org Lanthanide(III) ions are classified as hard acids and therefore show a strong preference for hard donor atoms like oxygen and, to a lesser extent, nitrogen. rsc.org Their interaction with soft donors like sulfur is generally weak. acs.orgresearchgate.net

Despite this, the formation of lanthanide complexes with ligands containing sulfur is possible. rsc.org For this compound, coordination to a lanthanide ion could occur in several ways:

Through Nitrogen Donors: The lanthanide ion may coordinate to the harder nitrogen atoms of the hydrazide backbone.

Through the Thioenol Form: In the presence of a base, the ligand can deprotonate to its thioenol form. The resulting anionic ligand, with a combination of N and S⁻ donor sites, might form more stable chelates with lanthanide ions. nih.gov

Solvent-Assisted Coordination: In some cases, solvent molecules with hard donor atoms (like water or ethanol) can co-coordinate and stabilize the complex.

Studies on related systems have shown that lanthanide(III) complexes with hydrazide-based ligands can be synthesized, often under hydrothermal conditions or by slow evaporation. yu.edu.jo Characterization would involve similar techniques as for transition metals, with a particular emphasis on luminescence spectroscopy for certain lanthanides like Eu(III) and Tb(III), as the ligand could act as an "antenna" to sensitize the metal's emission.

Structural Elucidation of Coordination Compounds

The definitive determination of the three-dimensional arrangement of atoms in a coordination compound is accomplished through single-crystal X-ray diffraction. While specific crystal structure data for this compound complexes are not widely available, extensive studies on the closely related isomer, N¹,N²-dimethylethanedihydrazide, provide significant insights into the expected structural characteristics.

In its free state, N¹,N²-dimethylethanedihydrazide adopts a non-planar conformation, with the two planar methyl hydrazide fragments being nearly perpendicular to each other, exhibiting a dihedral angle of approximately 86.5(2)°. nih.gov This inherent geometry is a critical determinant of how the ligand will arrange itself around a metal center upon coordination. The molecule features multiple hydrogen bonding sites, including C-H···O, N-H···O, and N-H···N interactions, which contribute to the formation of a three-dimensional supramolecular network in the solid state. nih.gov

When this compound acts as a ligand, it is expected to utilize its nitrogen and sulfur atoms as donors. The coordination can lead to the formation of chelate rings, which significantly enhances the stability of the resulting complex. The geometry of these complexes is influenced by the coordination number of the metal ion and the bite angle of the ligand. For instance, in related hydrazide complexes, bidentate N,O-chelation is a common coordination mode, leading to the formation of stable five- or six-membered rings. researchgate.net In dinuclear zinc(II) complexes with similar N,N,S-tridentate Schiff base ligands, the metal centers can adopt five- or six-coordinate geometries, often with a distorted square pyramidal or octahedral arrangement. nih.govnih.gov

The structural parameters of such coordination compounds, including bond lengths and angles, are crucial for understanding the nature of the metal-ligand bond. For example, in a nickel(II) azametallacyclobutane complex, the Ni-N bond length was found to be 1.911(5) Å. inflibnet.ac.in In zinc(II) complexes with related Schiff base ligands, the Zn-N and Zn-S bond lengths are within the expected ranges for such coordination. nih.gov

Table 1: Representative Crystallographic Data for a Related Hydrazide Ligand

| Parameter | Value |

|---|---|

| Compound | N¹,N²-dimethylethanedihydrazide |

| Formula | C₄H₁₀N₄O₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Dihedral Angle (between hydrazide planes) | 86.5(2)° nih.gov |

Factors Influencing Metal-Ligand Specificity

The selective binding of a ligand to a particular metal ion is governed by a combination of electronic and steric factors, as well as the nature of the solvent in which the complexation occurs.

The electronic properties of both the metal ion and the donor atoms of the ligand are fundamental to the formation and stability of coordination complexes. The this compound ligand possesses both hard (nitrogen) and soft (sulfur) donor atoms. According to the Hard and Soft Acids and Bases (HSAB) principle, hard acids (metal ions) prefer to bind to hard bases, and soft acids prefer to bind to soft bases. This allows for a degree of selectivity in coordination.

Furthermore, the electron density on the metal center can be modulated by the ligand. Electron-donating or electron-withdrawing groups on the ligand can influence the Lewis acidity of the metal ion, thereby affecting its reactivity and the stability of the complex. nih.gov For instance, the introduction of substituents on related β-diketiminate ligands has been shown to tune the electron density on the coordinated metal. nih.gov

The spatial arrangement of atoms in the ligand molecule plays a crucial role in determining which metal ions it can effectively coordinate with and the geometry of the resulting complex. The methyl groups in this compound introduce steric bulk, which can influence the approach of the ligand to the metal center. nih.gov

The solvent in which a coordination complex is formed can have a profound impact on the reaction. Solvents can coordinate to the metal ion, competing with the ligand for binding sites. The polarity and coordinating ability of the solvent can influence the stability and even the structure of the resulting complex. researchgate.net

For instance, in the formation of cobalt complexes, the use of different solvents can lead to different oxidation states and structures. researchgate.net Aprotic solvents like N,N-dimethylformamide (DMF) can not only act as a solvent but also as a reagent or catalyst in certain reactions. nih.gov The displacement of solvent molecules from the metal's coordination sphere by the ligand is a key step in the complexation process. The relative stability of the metal-solvent and metal-ligand bonds will therefore influence the thermodynamics of complex formation. researchgate.net

Table 2: Factors Influencing Metal-Ligand Specificity

| Factor | Description |

|---|---|

| Electronic Effects | Governed by the HSAB principle and the electron-donating/withdrawing nature of the ligand. nih.gov |

| Steric Hindrance | The spatial bulk of the ligand influences the coordination geometry and number. nih.govnih.gov |

| Solvent Effects | The coordinating ability and polarity of the solvent can affect complex stability and structure. researchgate.net |

Reactivity and Stability of this compound Complexes

The reactivity of a coordination complex is intrinsically linked to its stability. Stable complexes are generally less reactive. The stability of metal complexes is often discussed in terms of thermodynamic stability (related to the equilibrium constant for formation) and kinetic stability (related to the rate of ligand substitution reactions).

The chelate effect is a primary reason for the high stability of complexes formed with polydentate ligands like this compound. The formation of one or more chelate rings upon coordination leads to a significant increase in thermodynamic stability compared to complexes with analogous monodentate ligands.

Computational Chemistry and Theoretical Studies on N,n Dimethylhydrazodicarbothioamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the physicochemical properties of molecules. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. mdpi.com For compounds like N,N'-Dimethylhydrazodicarbothioamide, methods such as DFT are favored for their balance of accuracy and computational cost. scilit.com

The electronic structure dictates a molecule's reactivity, spectroscopic properties, and intermolecular interactions. Analysis of the electronic structure involves examining molecular orbitals, charge distribution, and electrostatic potential.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a larger gap implies higher stability and lower reactivity. scilit.com

Global Reactivity Descriptors: From the HOMO and LUMO energies, several descriptors can be calculated to quantify reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). In a comparative study of hydrazone derivatives using DFT (M05-2X/6-311G(d,p)), these parameters were used to classify molecules by their stability and antioxidant potential. scilit.com For instance, (R)-(-)-carvone salicylhydrazone was identified as the most potent antioxidant among the studied compounds based on these calculated metrics. scilit.com

Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP): NBO analysis provides insight into charge transfer interactions and hyperconjugation within the molecule. MEP maps visualize the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which are crucial for predicting how the molecule will interact with other reagents.

Table 1: Calculated Electronic Parameters for a Representative Hydrazone Derivative ((R)-(-)-carvone salicylhydrazone)

| Parameter | Definition | Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.99 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.78 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.21 |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.88 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.10 |

| Electrophilicity Index (ω) | χ² / (2η) | 3.58 |

Data derived from a study on hydrazone derivatives using the M05-2X/6-311G(d,p) level of theory. scilit.com This table illustrates the type of data generated from electronic structure analysis.

This compound can exist in different spatial arrangements (conformations) due to rotation around its single bonds and can also potentially exist in different structural forms (tautomers) through proton migration. The thioamide group, for instance, can exhibit thione-thiol tautomerism.

Computational methods are used to calculate the total energy of these different forms to determine their relative stability. Quantum chemical calculations on related 2-imidazolinylhydrazones have shown that the relative stability of tautomers can be significantly influenced by the solvent environment. researchgate.net In a study of 1-phenyl-3-methyl-4-formylpyrazolone-5-imidazolinylhydrazone, four possible tautomers were analyzed, with calculations revealing that the diazine tautomer was the most stable, being over 30 kcal/mol lower in energy than the next most stable form in a vacuum. researchgate.net

The energy difference between tautomers and the energy barriers for their interconversion are critical for understanding which forms will predominate under given conditions.

Table 2: Relative Energies of Tautomers for a Pyrazolone-based Hydrazone

| Tautomer | Description | Relative Energy (kcal/mol) in Vacuum |

| IIIa | Pyrazolonodiazine | 0.0 |

| IIIb | Pyrazolonohydrazone | 32.7 |

| IIIc | Hydroxypyrazole (Form 1) | 8.8 |

| IIId | Hydroxypyrazole (Form 2) | 12.1 |

Data from quantum chemical calculations on 1-phenyl-3-methyl-4-formylpyrazolone-5-imidazolinylhydrazone. researchgate.net The table shows the significant energy differences that can exist between possible tautomeric forms.

The non-covalent interactions that this compound can form, such as hydrogen bonds, are vital for its crystal packing and interactions with biological targets. Computational methods like Hirshfeld surface analysis and CrystalLattice-PIXEL (CLP-PIXEL) calculations can identify and quantify these interactions.

For example, a study on two bioactive 2-(adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamides revealed the precise nature and strength of intermolecular forces. acs.org In one derivative, the crystal structure was stabilized by a centrosymmetric dimer formed by a pair of N–H···S hydrogen bonds. In a second derivative, the primary stabilizing motif was a dimer formed by N–H···O interactions, which were found to be predominantly electrostatic in nature. acs.org These calculations provide a detailed breakdown of the contributions (electrostatic, polarization, dispersion, and repulsion) to the total interaction energy.

Table 3: Calculated Intermolecular Interaction Energies for a Hydrazine-1-carbothioamide Derivative

| Dimer Motif | Interaction Type | Electrostatic (kcal/mol) | Polarization (kcal/mol) | Dispersion (kcal/mol) | Repulsion (kcal/mol) | Total Energy (kcal/mol) |

| M1 | N–H···O | -23.8 | -4.9 | -12.4 | 8.9 | -32.2 |

| M2 | C–H···O | -5.7 | -1.5 | -10.9 | 6.8 | -11.3 |

Data from a CLP-PIXEL study on 2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide. acs.org This demonstrates how computational methods can dissect and quantify the forces governing molecular assembly.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an indispensable tool for mapping out the step-by-step pathways of chemical reactions. By modeling reactants, products, intermediates, and transition states, researchers can build a complete picture of a reaction's mechanism, kinetics, and thermodynamics.

A transition state (TS) is the highest energy point along a reaction coordinate, representing the fleeting arrangement of atoms as they transform from reactants to products. youtube.com Locating the TS is a central goal of mechanistic studies. youtube.com Methods like relaxed surface scans or more sophisticated techniques such as Nudged Elastic Band (NEB) are used to find an approximate geometry for the TS, which is then precisely optimized. youtube.com

A successful TS calculation is confirmed by a frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com The energy of the TS relative to the reactants gives the activation energy (Ea), a crucial parameter for determining reaction speed. For instance, a comprehensive study on the formation of N-nitrosodimethylamine (NDMA) from hydrazine (B178648) derivatives during ozonation computationally mapped out multiple reaction pathways. youtube.com For the reaction between unsymmetrical dimethylhydrazine (UDMH) and ozone, the transition state for the initial hydrogen abstraction step was located and found to have an activation energy of 8.2 kcal/mol. youtube.com

Once the stationary points on a potential energy surface (reactants, intermediates, transition states, and products) are optimized, key kinetic and thermodynamic parameters can be calculated. These parameters determine whether a reaction is favorable and how fast it will proceed.

Thermodynamic Parameters: The key thermodynamic values are the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous reaction. These values are calculated from the optimized energies and vibrational frequencies of the involved species.

Kinetic Parameters: The primary kinetic parameter derived from computational models is the rate constant (k), which can be estimated using Transition State Theory (TST). The rate constant is exponentially dependent on the Gibbs free energy of activation (ΔG‡), which is the free energy difference between the transition state and the reactants.

In the study of hydrazine derivative ozonation, the free energy profile for each proposed mechanism was constructed. youtube.com The transformation of an intermediate (DMAN) via oxidation by ozone to form the final product (NDMA) was found to be highly favorable, with a calculated free energy of reaction (ΔGsol) of -50 kcal/mol and a low activation barrier of only 2 kcal/mol, indicating a rapid and thermodynamically driven process. youtube.com

Table 4: Calculated Free Energy Parameters for a Key Step in Hydrazine Ozonation

| Reaction Step | Parameter | Value (kcal/mol) |

| H-abstraction from UDMH by OH radical | Gibbs Free Energy of Activation (ΔGsol‡) | 2.0 |

| Formation of DMAN intermediate | Gibbs Free Energy of Reaction (ΔGsol) | -50.0 |

Data from a computational study on the reaction of unsymmetrical dimethylhydrazine (UDMH) with ozone in solution. youtube.com Such calculations are essential for comparing competing reaction pathways and identifying the most likely mechanism.

Molecular Dynamics Simulations

The conformational flexibility of this compound in a solution is a critical factor that influences its chemical reactivity and biological activity. MD simulations can predict how the molecule folds and changes its shape in different solvent environments. By simulating the interactions between the solute and solvent molecules, researchers can identify the most stable conformations and the energy barriers between different states.

However, a review of publicly available scientific literature reveals a lack of specific studies focused on the molecular dynamics simulations of this compound to determine its conformational dynamics in solution. While general principles of MD are well-established for a wide range of molecules, dedicated research on this particular compound is not available.

Host-guest chemistry involves the study of complexes formed between a host molecule and a guest molecule. MD simulations are instrumental in understanding the binding mechanisms, stability, and dynamics of these complexes. For this compound, such simulations could elucidate how it interacts with various host molecules, such as cyclodextrins or calixarenes, which could be relevant for applications in drug delivery or sensing.

Despite the potential for such research, there are no specific computational studies in the available literature that investigate the host-guest interactions of this compound through molecular dynamics simulations.

Computational Design and Prediction of Derivatives

Computational methods are increasingly used to design new molecules with desired properties, a process often referred to as in silico design. By modifying the structure of a parent molecule like this compound, it is theoretically possible to enhance its efficacy, reduce potential toxicity, or introduce new functionalities.

Theoretical studies, often employing quantum mechanics and quantitative structure-activity relationship (QSAR) models, can predict the properties of these hypothetical derivatives before they are synthesized. This approach can significantly accelerate the discovery and development of new chemical entities.

A search of scientific databases indicates that there is no published research specifically detailing the computational design and prediction of derivatives of this compound.

Despite a comprehensive search of available literature, no specific information was found regarding the catalytic applications of the chemical compound this compound or its metal complexes. Extensive queries covering homogeneous and heterogeneous catalysis, including its potential role in organic transformations, mechanistic cycles, enantioselective catalysis, as a linker in Metal-Organic Frameworks (MOFs), or in supported catalysts, yielded no relevant research findings or data.

Therefore, this article cannot be generated as the requested information on the catalytic uses of this compound is not present in the searched sources.

Catalytic Applications of N,n Dimethylhydrazodicarbothioamide and Its Metal Complexes

Organocatalysis with N,N'-Dimethylhydrazodicarbothioamide Derivatives

There is no information available in the current body of scientific literature on the use of this compound or its derivatives as organocatalysts. Organocatalysis, a field that utilizes small organic molecules to accelerate chemical reactions, has seen significant growth. However, investigations into the catalytic potential of this compound derivatives for such applications have not been reported.

High-Throughput Screening in Catalysis Research

High-throughput screening (HTS) is a powerful methodology used to rapidly test large numbers of potential catalysts for a specific chemical transformation. nih.govnih.gov This approach accelerates the discovery of new and effective catalysts by automating the experimental process. nih.gov While HTS is widely applied in various areas of catalysis research, there are no specific reports or studies that document the inclusion of this compound or its derivatives in high-throughput screening campaigns for identifying new catalysts.

Analytical Methodologies for N,n Dimethylhydrazodicarbothioamide Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental in the analysis of N,N'-Dimethylhydrazodicarbothioamide, allowing for its isolation from reaction mixtures, byproducts, or environmental matrices. The choice of technique depends on the compound's volatility and polarity, as well as the analytical goal, whether it be purification or quantification.

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. sigmaaldrich.com For a molecule like this compound, its applicability would depend on its thermal stability and volatility. If the compound can be vaporized without decomposition, GC can provide high-resolution separation. The use of a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) would be appropriate, with the latter offering enhanced sensitivity for this nitrogen-containing compound. nih.gov

When coupled with a mass spectrometer (MS), GC becomes a definitive tool for identification. GC-MS separates compounds and then fragments them into ions, producing a unique mass spectrum that serves as a molecular fingerprint. nih.gov The analysis of related amide compounds by GC-MS has been successfully demonstrated, suggesting a viable pathway for this compound. google.com A hypothetical GC-MS method would involve optimizing parameters such as the column type, temperature program, and ionization mode to achieve clear separation and identification. researchgate.netnih.gov

| Parameter | Suggested Setting | Purpose |

| Column | Rtx-5 Amine or similar mid-polarity column | Provides good separation for amine-containing compounds. researchgate.net |

| Carrier Gas | Helium | Inert gas standardly used in GC-MS. google.comresearchgate.net |

| Inlet Temperature | 250 °C | Ensures complete vaporization of the sample. google.com |

| Oven Program | Initial 60°C, ramp to 280°C | Separates compounds based on boiling point. google.com |

| Ionization Mode | Electron Impact (EI), 70 eV | Standard mode for creating a reproducible fragmentation pattern. google.com |

| MS Detector | Quadrupole or Ion Trap | To acquire mass spectra for identification. nih.gov |

For compounds that may have limited thermal stability, High-Performance Liquid Chromatography (HPLC) is the preferred method for separation and quantification. nih.govsigmaaldrich.com Given the polar functional groups (thioamide, hydrazine) in this compound, reversed-phase HPLC (RP-HPLC) would be a highly effective technique. researchgate.net In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. nih.govunl.edu

Detection is typically achieved using a Diode Array Detector (DAD) or a UV-Vis detector, which measures the absorbance of the analyte at a specific wavelength. rsc.org For enhanced sensitivity and structural confirmation, HPLC can be coupled with mass spectrometry (LC-MS). nih.govnih.govresearchgate.net This hyphenated technique provides both retention time data and mass-to-charge ratio information, allowing for highly confident identification and quantification. researchgate.net

| Parameter | Suggested Setting | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard for reversed-phase separation of moderately polar compounds. nih.gov |

| Mobile Phase | Acetonitrile (B52724) and Water with 0.1% Formic Acid | Common mobile phase for good peak shape and ionization in LC-MS. nih.gov |

| Elution | Isocratic or Gradient | Gradient elution allows for separation of compounds with varying polarities. unl.edu |

| Flow Rate | 1.0 mL/min | A typical flow rate for analytical scale columns. nih.gov |

| Column Temp. | 35 °C | Maintained temperature ensures reproducible retention times. researchgate.net |

| Detector | DAD (at λmax) or MS | DAD for routine quantification; MS for definitive identification. rsc.org |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for monitoring reaction progress, checking sample purity, and determining appropriate solvent systems for column chromatography. libretexts.orgyoutube.com The principle of TLC involves spotting the sample onto a plate coated with a thin layer of an adsorbent, typically silica (B1680970) gel, and developing the plate in a sealed chamber with a suitable solvent system (mobile phase). bitesizebio.com

Separation occurs as the mobile phase ascends the plate via capillary action, with different compounds traveling at different rates based on their polarity and affinity for the stationary and mobile phases. bitesizebio.com For this compound, a polar compound, a mobile phase consisting of a mixture of a non-polar solvent (like hexane (B92381) or chloroform) and a more polar solvent (like ethyl acetate (B1210297) or ethanol) would likely be effective. nih.gov Visualization of the separated spots can be achieved using UV light if the compound is UV-active, or by staining with a chemical agent such as potassium permanganate (B83412) or iodine vapor. libretexts.org

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopy is indispensable for determining the molecular structure of a compound. Each technique provides unique information about the molecule's atoms, bonds, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. nih.gov It provides detailed information about the carbon-hydrogen framework of a molecule. A ¹H NMR spectrum of this compound would be expected to show distinct signals for the different types of protons present.

Due to restricted rotation around the nitrogen-carbon (thioamide) bond, similar to what is observed in N,N-dimethylformamide (DMF), the two methyl (CH₃) groups may be chemically non-equivalent at room temperature, potentially giving rise to two separate signals. youtube.com The N-H protons would appear as broader signals, and their chemical shift would be dependent on the solvent and concentration. ¹³C NMR would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| N-CH₃ | ~2.9 - 3.2 | Singlet(s) | May appear as two distinct singlets due to restricted C-N bond rotation. youtube.com |

| N-H | Variable (e.g., ~8.0 - 9.0) | Broad Singlet | Chemical shift is highly dependent on solvent, temperature, and concentration. |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. mdpi.com These methods measure the vibrations of bonds within the molecule, and specific bonds absorb light at characteristic frequencies.

For this compound, the IR spectrum would be expected to show key absorption bands corresponding to its functional groups. The N-H stretching vibration typically appears as a sharp peak in the region of 3300-3500 cm⁻¹. nih.gov The C=S (thiocarbonyl) stretching vibration is a key indicator and is generally found in the 1020-1250 cm⁻¹ range, which is lower than the C=O stretch due to the larger mass of sulfur. C-N stretching vibrations would also be present. Raman spectroscopy provides complementary information, particularly for symmetric, non-polar bonds, and can be useful for analyzing the C=S and N-N bonds. mdpi.com

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Technique |

| N-H | Stretch | 3300 - 3500 | IR |

| C-H (from CH₃) | Stretch | 2850 - 3000 | IR, Raman |

| C=S (Thioamide) | Stretch | 1020 - 1250 | IR, Raman |

| C-N | Stretch | 1250 - 1350 | IR |

| N-N | Stretch | 1000 - 1200 | Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for the quantitative analysis of compounds containing chromophores, which are functional groups that absorb light in the UV-Vis spectrum. This compound possesses thiocarbonyl (C=S) groups and a hydrazine (B178648) (N-N) linkage, which are expected to exhibit characteristic electronic transitions.

While specific UV-Vis spectral data for this compound is not extensively documented in publicly available literature, the analysis would typically involve dissolving the compound in a suitable solvent that does not absorb in the same region as the analyte. Solvents such as methanol (B129727) or acetonitrile are often employed. sigmaaldrich.com The resulting spectrum would likely show absorption bands corresponding to n→π* and π→π* transitions associated with the thiocarbonyl groups. The position and intensity of these bands are influenced by the solvent polarity. For instance, in a related compound, N,N-dimethylformamide (DMF), the absorption spectrum is well-characterized, although it lacks the thiocarbonyl group. researchgate.netnih.govnist.gov Analysis of structurally similar compounds can provide insights into expected spectral behavior. Shifts in the peak wavelength or changes in absorbance can indicate alterations in the chemical environment or the presence of impurities. researchgate.net

Table 1: Potential UV-Vis Absorption Characteristics for this compound

| Chromophore | Expected Transition | Potential Wavelength Range (nm) |

| Thiocarbonyl (C=S) | n→π | 300 - 500 |

| Thiocarbonyl (C=S) | π→π | 200 - 300 |

| Hydrazine (N-N) | n→σ* | < 200 |

Note: The data in this table is predictive and based on general spectroscopic principles, as specific experimental data for this compound is limited.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. For this compound, mass spectrometry can provide definitive identification and structural information through fragmentation analysis.

In a typical electron ionization (EI) mass spectrum, the molecule would be expected to produce a molecular ion peak (M+), which would confirm its molecular weight. Subsequent fragmentation would likely involve the cleavage of the N-N single bond, which is often a point of facile fragmentation in hydrazine derivatives. Other expected fragmentation pathways include the loss of methyl groups (CH3) and the fragmentation of the dicarbothioamide backbone. The presence of nitrogen atoms would follow the nitrogen rule, where an odd molecular weight would suggest the presence of an odd number of nitrogen atoms in the molecule. youtube.comyoutube.com

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Fragmentation Pathway | Predicted m/z of Fragment Ion |

| Molecular Ion [M]+ | 178.3 |

| Loss of a methyl group [M-CH3]+ | 163.3 |

| Cleavage of N-N bond [CH3NHCS]+ | 74.1 |

| Loss of a thiocarbonyl group [M-CS]+ | 134.3 |

Note: The fragmentation data is theoretical and based on the principles of mass spectrometry. miamioh.edu Actual fragmentation patterns would need to be confirmed experimentally.

Advanced Analytical Approaches

For more complex sample matrices or when higher sensitivity and selectivity are required, advanced analytical techniques are employed.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. This method is particularly suitable for the analysis of polar and non-volatile compounds like this compound in complex mixtures.

A typical LC-MS/MS method would involve separation on a reversed-phase column, such as a C18 column, using a mobile phase gradient of water and an organic solvent like methanol or acetonitrile, often with a modifier like formic acid to improve ionization. edqm.eulcms.czthermofisher.comnih.govjfda-online.com Detection would be achieved using a tandem mass spectrometer, likely with an electrospray ionization (ESI) source, which is well-suited for polar molecules. nih.gov The analysis would be performed in multiple reaction monitoring (MRM) mode for quantitative analysis, where specific precursor-to-product ion transitions are monitored for enhanced selectivity and sensitivity. edqm.eu

Electrochemical methods offer a sensitive and often cost-effective alternative for the detection of electroactive compounds. The this compound molecule contains functionalities, such as the thioamide and hydrazine groups, that could potentially be oxidized or reduced at an electrode surface.

Techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV) could be explored for the direct detection of this compound. nih.govnih.gov The development of an electrochemical sensor would involve optimizing the electrode material and the supporting electrolyte to achieve a sensitive and selective response. Modified electrodes, for instance, with nanomaterials, could enhance the electrochemical signal. nih.govresearchgate.net While specific methods for this compound are not readily found, the principles applied to the electrochemical detection of related structures like neonicotinoids or other nitrogen-containing compounds could serve as a starting point for method development. nih.govnih.gov

Method Validation and Performance Characteristics

The validation of any analytical method is crucial to ensure its reliability and fitness for purpose. For the analysis of this compound, a developed method would need to be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).

Key validation parameters include:

Specificity: The ability of the method to exclusively measure the analyte in the presence of other components. researchgate.net

Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

For LC-MS/MS methods, typical LOQs can range from the low ng/g to sub-ng/g levels, with recovery values between 80-120%. nih.gov

Table 3: Typical Method Validation Parameters for a Hypothetical LC-MS/MS Method

| Parameter | Typical Acceptance Criteria | Example Value |

| Linearity (R²) | ≥ 0.99 | 0.995 |

| LOD | Signal-to-Noise ≥ 3 | 0.5 ng/mL |

| LOQ | Signal-to-Noise ≥ 10 | 1.5 ng/mL |

| Accuracy (Recovery) | 80 - 120% | 95 - 105% |

| Precision (RSD) | ≤ 15% | < 10% |

Note: These values are illustrative and based on methods for analogous compounds. researchgate.netnih.gov The actual performance characteristics would need to be determined experimentally for a specific method for this compound.

Exploration of Biological Activity Mechanisms of N,n Dimethylhydrazodicarbothioamide Derivatives

Antimicrobial Activity Mechanisms

There is no available data detailing the antimicrobial mechanisms of N,N'-Dimethylhydrazodicarbothioamide derivatives. While studies exist for structurally related compounds such as hydrazones and other carbothioamide derivatives, these findings cannot be directly extrapolated to the specific compound . mdpi.commdpi.com

Inhibition of Bacterial Biofilm Formation

No studies were identified that investigate the capacity of this compound or its derivatives to inhibit the formation of bacterial biofilms. Research on biofilm inhibition tends to focus on other classes of molecules, such as peptides, marine alkaloids, and coumarins. nih.govmedcraveonline.comnih.govsemanticscholar.org

Modulation of Mycobacterial Cell Metabolism

The effect of this compound derivatives on the cellular metabolism of mycobacteria, a key mechanism for many antitubercular drugs, has not been reported. Studies on mycobacterial metabolism modulation have centered on other compounds that interfere with processes like mycolic acid or folate biosynthesis. nih.govnih.gov

Potentiation of Antibiotic Efficacy

The potential for this compound derivatives to act as antibiotic potentiators, enhancing the efficacy of existing antibiotics against resistant bacteria, remains an unexplored area of research. The field of antibiotic potentiation is active, but current literature focuses on other chemical scaffolds. nih.govnih.gov

Antiviral and Anti-inflammatory Mechanisms

Specific investigations into the antiviral and anti-inflammatory properties of this compound derivatives are absent from the current body of scientific literature. Research in these therapeutic areas is extensive but has concentrated on other molecular structures. nih.govmdpi.comnih.govnih.gov

Enzyme Inhibition Studies (e.g., Cholinesterases, InhA Enzyme)

There is no evidence of studies conducted to evaluate the inhibitory effects of this compound derivatives on key enzymes such as cholinesterases or the enoyl-acyl carrier protein reductase (InhA). Enzyme inhibition studies have been performed on related structures like benzohydrazides and pyridone derivatives, but not on the target compound. nih.govnih.govnih.govmdpi.com

Structure-Activity Relationship (SAR) Studies

Due to the absence of primary biological activity data, no structure-activity relationship (SAR) studies for this compound derivatives could be found. SAR studies are contingent on having a series of related compounds with measured biological activity to correlate chemical structure with function. nih.govresearchgate.netresearchgate.netnih.gov

Ligand Structural Modifications and Bioactivity

The biological activity of hydrazine-1-carbothioamide derivatives is profoundly influenced by the nature and position of various substituents attached to the core structure. Research has demonstrated that even minor alterations to these ligands can lead to significant changes in potency and selectivity.

One notable study investigated 2-(adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamides, revealing how different bulky substituents on the terminal nitrogen impact the molecule's conformation and, consequently, its biological activity. nih.govmdpi.com For instance, the presence of a tert-butyl group resulted in a folded molecular conformation, whereas a cyclohexyl group led to an extended conformation. nih.govmdpi.com These conformational differences, dictated by the steric and electronic properties of the substituents, directly affect how the molecule interacts with its biological target. nih.govmdpi.com

The introduction of different functional groups also plays a critical role in defining the bioactivity of these derivatives. For example, in a series of oxoindolin hydrazine (B178648) carbothioamide derivatives, various substitutions on the phenyl ring attached to the hydrazine moiety were explored for their inhibitory effects on nucleoside triphosphate diphosphohydrolases (NTPDases). The position and electronic nature of these substituents were found to be crucial for both the potency and selectivity of inhibition against different NTPDase isoforms.

The following table summarizes the impact of selected structural modifications on the bioactivity of hydrazine-1-carbothioamide derivatives based on reported research findings.

| Core Scaffold Modification | Substituent | Observed Bioactivity | Reference |

| 2-(adamantane-1-carbonyl)-hydrazine-1-carbothioamide | N-tert-butyl | Urease inhibition, moderate antiproliferative activity | nih.govmdpi.com |

| 2-(adamantane-1-carbonyl)-hydrazine-1-carbothioamide | N-cyclohexyl | Urease inhibition, moderate antiproliferative activity | nih.govmdpi.com |

| Oxoindolin hydrazine carbothioamide | Varied phenyl substitutions | NTPDase inhibition | |

| Dihydropyrimidinone scaffold | N-heterocyclic moieties | Anticancer activity | nih.gov |

Computational Approaches to SAR

Computational chemistry has become an indispensable tool for elucidating the structure-activity relationships (SAR) of hydrazine-1-carbothioamide derivatives. These methods provide valuable insights into the molecular interactions that govern their biological effects, guiding the rational design of more potent and selective compounds.

Molecular docking is a widely used computational technique to predict the binding orientation and affinity of a ligand to its molecular target. mdpi.com In the case of the adamantane-substituted hydrazine-1-carbothioamides, docking studies were instrumental in identifying the key interactions between the compounds and the active site of the urease enzyme. nih.govmdpi.com These in silico analyses help to explain the observed inhibitory activity and provide a structural basis for the design of new inhibitors. nih.govmdpi.com

Beyond simple docking, more advanced computational methods are employed to understand the subtle forces that stabilize the ligand-receptor complex. Hirshfeld surface analysis and Quantum Theory of Atoms in Molecules (QTAIM) have been used to quantify the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that are critical for molecular recognition. nih.govmdpi.com For the adamantane (B196018) derivatives, these analyses revealed the significance of N–H···O and N–H···S hydrogen bonds in the crystal packing and, by extension, in their interaction with biological targets. nih.govmdpi.com

The development of Quantitative Structure-Activity Relationship (QSAR) models represents another important computational approach. While specific QSAR models for this compound were not found, the principles are broadly applicable. QSAR studies on related heterocyclic compounds, such as pyrimidine (B1678525) derivatives, have successfully correlated physicochemical properties with biological activity, aiding in the prediction of the therapeutic potential of novel compounds. nih.gov

The table below illustrates the application of various computational methods in the study of hydrazine-1-carbothioamide and related derivatives.

| Computational Method | Application | Insights Gained | Reference |

| Molecular Docking | Predicting binding modes of hydrazine-1-carbothioamides with urease. | Identification of key active site residues and interaction patterns. | nih.govmdpi.com |

| Hirshfeld Surface Analysis | Analyzing intermolecular contacts in crystal structures. | Quantification of the contribution of different types of intermolecular interactions. | nih.govmdpi.com |

| QTAIM | Quantifying the strength of intermolecular interactions. | Understanding the nature and strength of hydrogen bonds and other non-covalent interactions. | nih.govmdpi.com |

| QSAR | Correlating chemical structure with biological activity for related heterocyclic compounds. | Predictive models for anti-Alzheimer's activity of pyrimidine derivatives. | nih.gov |

Molecular Target Identification and Pathway Analysis

A crucial aspect of understanding the biological activity of hydrazine-1-carbothioamide derivatives is the identification of their specific molecular targets and the subsequent elucidation of the biological pathways they modulate. Research has shown that these compounds can interact with a variety of enzymes and receptors, leading to a diverse range of pharmacological effects.

As previously mentioned, certain adamantane-substituted hydrazine-1-carbothioamides have been identified as inhibitors of urease . nih.govmdpi.com Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor in some pathogenic bacteria. Inhibition of this enzyme is a promising strategy for the treatment of infections caused by these bacteria.

Other studies have demonstrated that derivatives of this class can act as anticancer agents . nih.govmdpi.comnih.gov For instance, novel 3,6-diunsaturated 2,5-diketopiperazines, which can be considered complex derivatives, have shown potent activity against cancer cell lines such as A549 and HeLa. mdpi.com The mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest at the G2/M phase. mdpi.com Furthermore, some dihydropyrimidinone derivatives have been shown to inhibit key signaling molecules in cancer progression, such as mTOR and VEGFR-2 . nih.gov

The broader class of pyrimidine derivatives, which share structural similarities, has been investigated for its potential in treating neurodegenerative diseases like Alzheimer's. nih.gov The structure-activity relationship studies in this area aim to identify compounds that can modulate pathways involved in the pathogenesis of such diseases. nih.gov

The identification of these molecular targets allows for a more in-depth analysis of the signaling pathways affected by these compounds. For example, inhibition of mTOR and VEGFR-2 by dihydropyrimidinone derivatives points to an interference with the PI3K-Akt/mTOR signaling pathway and angiogenesis, both of which are critical for tumor growth and survival.

The following table lists some of the identified molecular targets for hydrazine-1-carbothioamide and related derivatives.

| Compound Class | Molecular Target | Therapeutic Area | Reference |

| Adamantane-substituted hydrazine-1-carbothioamides | Urease | Antibacterial | nih.govmdpi.com |

| 3,6-diunsaturated 2,5-diketopiperazines | Undisclosed (induces apoptosis) | Anticancer | mdpi.com |

| Dihydropyrimidinone derivatives | mTOR, VEGFR-2 | Anticancer | nih.gov |

| Pyrimidine derivatives | Targets in Alzheimer's disease pathways | Neurodegenerative diseases | nih.gov |

Lack of Sufficient Data for "this compound" in Materials Science Applications

Following a comprehensive search for scholarly and research information, it has been determined that there is a significant lack of available data specifically detailing the materials science applications of This compound . The targeted searches for this compound in relation to its role as a precursor for hybrid materials, its use in polymeric materials, and its application in advanced functional materials with specific magnetic and photophysical properties did not yield the detailed research findings necessary to construct the requested scientific article.

While general information on topics such as hybrid materials nih.govnih.govrsc.org, polymeric materials chemicalbook.comresearchgate.net, and the properties of advanced materials mdpi.com is broadly available, the connection to and specific use of this compound in these areas is not documented in the accessible literature. The principles of material design and integration into advanced systems are established fields of study, but their application utilizing this particular compound could not be substantiated with specific examples or research data.

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline and focuses solely on this compound. The creation of data tables and detailed research findings as requested is unachievable due to the absence of primary or secondary research literature on the subject.

Materials Science Applications of N,n Dimethylhydrazodicarbothioamide

Material Design and Engineering Principles

Computational Materials Science for N,N'-Dimethylhydrazodicarbothioamide Derivatives

Computational materials science provides a powerful avenue for investigating the properties and potential applications of novel compounds. Through techniques such as Density Functional Theory (DFT) and other molecular modeling methods, researchers can predict and analyze the structural, electronic, and energetic characteristics of molecules before their synthesis and experimental characterization. youtube.comyoutube.com These computational approaches offer insights into molecular stability, reactivity, and intermolecular interactions, which are crucial for the design of new materials. youtube.com

While direct computational studies specifically targeting this compound are not extensively available in publicly accessible research, the principles of computational materials science can be applied to understand its potential behavior and that of its derivatives. Computational investigations on related hydrazine (B178648) derivatives provide a framework for the types of analyses that would be relevant.

For instance, computational studies on other hydrazine-1-carbothioamide derivatives have successfully been used to:

Determine stable molecular conformations (e.g., folded vs. extended structures) and calculate the energy differences between them. mdpi.com

Analyze intermolecular interactions, such as hydrogen bonding, which are critical for understanding the packing of molecules in a crystal lattice. mdpi.com

Employ methods like Hirshfeld surface analysis to visualize and quantify intermolecular contacts. mdpi.com

Calculate electronic properties to understand the reactivity and potential for forming new materials.

A typical computational investigation into this compound or its derivatives would involve the following steps:

Geometry Optimization: The 3D structure of the molecule would be optimized to find its most stable energetic conformation. This is often performed using DFT with a specific functional and basis set, such as B3LYP/6-31G(d,p). mdpi.comresearchgate.net

Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. These calculations also provide theoretical infrared and Raman spectra. researchgate.net

Analysis of Electronic Properties: Key electronic descriptors are calculated from the optimized geometry. These include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals and their energy gap are crucial for predicting chemical reactivity and electronic transitions. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). researchgate.net

Intermolecular Interaction Studies: To understand how molecules of this compound might interact in a solid state, computational methods can be used to model dimers or larger clusters. Techniques like Quantum Theory of Atoms in Molecules (QTAIM) can quantify the strength of hydrogen bonds and other non-covalent interactions. mdpi.com

Table of Predicted Molecular Properties

The following table represents a hypothetical set of data that could be generated from a DFT study of this compound, based on typical values for similar organic molecules.

| Calculated Property | Value | Significance in Materials Science |

| Total Energy | Hypothetical Value (e.g., -X Hartrees) | Indicates the stability of the molecule. |

| HOMO Energy | Hypothetical Value (e.g., -Y eV) | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | Hypothetical Value (e.g., -Z eV) | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Hypothetical Value (e.g., A eV) | Correlates with chemical reactivity and electronic excitability. |

| Dipole Moment | Hypothetical Value (e.g., B Debye) | Influences solubility and intermolecular interactions. |

Table of Intermolecular Interaction Energies

This table illustrates the kind of data that could be obtained from an analysis of molecular dimers of this compound, which is essential for predicting crystal structure and material cohesion.

| Interaction Type | Calculated Dissociation Energy (kcal/mol) |

| N-H···S Hydrogen Bond | Hypothetical Value |

| N-H···O Hydrogen Bond | Hypothetical Value |

| C-H···S Interaction | Hypothetical Value |

Detailed research findings from such computational studies would provide a fundamental understanding of the structure-property relationships in this compound derivatives, guiding their potential development in various materials science applications.

Supramolecular Chemistry Involving N,n Dimethylhydrazodicarbothioamide

Molecular Recognition and Self-Assembly Processes

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces, leading to the spontaneous formation of larger, well-ordered structures, a process known as self-assembly. nih.gov The structure of N,N'-Dimethylhydrazodicarbothioamide, featuring hydrogen bond donors (N-H groups) and acceptors (C=S groups), suggests a strong potential for engaging in these processes.

The primary drivers of supramolecular assembly are non-covalent interactions, which, although weaker than covalent bonds, collectively dictate the three-dimensional arrangement of molecules. wikipedia.org For this compound, the key non-covalent interactions would be:

Hydrogen Bonding: The presence of N-H and C=S groups makes hydrogen bonding a dominant interaction. The hydrogen on the nitrogen atom can act as a hydrogen bond donor, while the sulfur atom of the thiocarbonyl group can act as a hydrogen bond acceptor. This is a common and strong interaction in similar thiourea (B124793) derivatives. wikipedia.org Studies on analogous compounds, such as N,N'-bis(4-fluorophenyl)hydrazine-1,2-bis(carbothioamide), reveal both intra- and intermolecular hydrogen bonding, which dictates the conformation and packing of the molecules in the solid state. mdpi.com It is highly probable that this compound would exhibit similar patterns of hydrogen bonding, leading to the formation of defined supramolecular synthons.

A summary of potential non-covalent interactions involving this compound is presented below:

| Interaction Type | Donor/Acceptor Groups in this compound | Expected Role in Supramolecular Assembly |

|---|---|---|

| Hydrogen Bonding | N-H (donor), C=S (acceptor) | Primary driving force for self-assembly, formation of predictable synthons. |

The interplay of the aforementioned non-covalent interactions can lead to the formation of various self-assembled supramolecular structures. Based on studies of similar thiourea and hydrazodicarbothioamide derivatives, this compound could potentially form:

One-dimensional chains or ribbons: Through head-to-tail hydrogen bonding interactions between the N-H and C=S groups of adjacent molecules. nih.gov

Two-dimensional sheets: Wherein the one-dimensional chains are further linked by weaker van der Waals forces or other secondary interactions.

Three-dimensional networks: Arising from more complex hydrogen bonding patterns or the involvement of solvent molecules in the crystal lattice. nih.gov

The specific architecture of the self-assembled structure would be highly dependent on factors such as the solvent used for crystallization and the presence of any guest molecules.

Host-Guest Chemistry and Encapsulation

Host-guest chemistry involves the binding of a smaller molecule (the guest) within the cavity or framework of a larger molecule (the host). wikipedia.org While there are no specific studies on the host-guest chemistry of this compound, its potential to form self-assembled structures with defined cavities suggests it could act as a host for small guest molecules.

To investigate the potential host-guest capabilities of this compound, various experimental techniques could be employed. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of both the host and guest upon complexation can provide information about the binding event and the stoichiometry of the complex.

UV-Vis and Fluorescence Spectroscopy: If the guest molecule is chromophoric or fluorophoric, changes in its spectral properties upon encapsulation can be used to determine the binding affinity.

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Ka), enthalpy (ΔH), and entropy (ΔS).

The thermodynamics of host-guest binding are governed by the Gibbs free energy equation: ΔG = ΔH - TΔS. A favorable binding event is characterized by a negative ΔG. The enthalpy term (ΔH) reflects the changes in bonding energies upon complexation, while the entropy term (ΔS) relates to the change in disorder of the system. rsc.org

The encapsulation of a guest molecule within a host can significantly alter its reactivity. wikipedia.org The confined space of the host cavity can:

Pre-organize reactants: By holding them in close proximity and in the correct orientation for a reaction to occur.

Stabilize transition states: Through favorable interactions with the host, thereby lowering the activation energy of the reaction.

Protect reactive species: From the bulk solvent or other reactive molecules.

While speculative for this compound, if it were to form a suitable host cavity, it could potentially be used to catalyze or control the outcome of specific chemical reactions.

Applications in Supramolecular Systems

The unique electronic and structural characteristics of the thioamide group, a key component of this compound, make it a versatile functional group in supramolecular chemistry. The presence of both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (the sulfur atom of the thiocarbonyl group) allows for the formation of directional and often robust intermolecular interactions. These interactions are fundamental to the self-assembly of molecules into larger, ordered structures.

One of the most explored applications of molecules containing thiourea and thioamide moieties is in the field of anion recognition and sensing. These compounds can act as effective and selective receptors for various anions through hydrogen bonding interactions. The N-H protons of the thioamide groups are sufficiently acidic to form strong hydrogen bonds with anions.

Research on various thiourea-based receptors has demonstrated their ability to bind a range of anions, including halides (F⁻, Cl⁻, Br⁻, I⁻) and oxoanions (such as H₂PO₄⁻ and HSO₄⁻). The selectivity and affinity of these receptors can be fine-tuned by modifying their molecular structure, for instance, by introducing electron-withdrawing groups to enhance the acidity of the N-H protons and thus the binding strength. In the context of this compound, the two thioamide units could potentially cooperate to create a well-defined binding pocket for specific anions.

Table 1: Representative Anion Binding Affinities of Thiourea-Based Receptors

| Receptor | Anion | Binding Constant (K) in DMSO |

|---|---|---|

| Tripodal Thiourea Receptor | F⁻ | 10⁵ M⁻¹ |

| Tripodal Thiourea Receptor | H₂PO₄⁻ | 10⁴ M⁻¹ |

| Bis(thiourea) Receptor | Cl⁻ | 1.8 x 10³ M⁻¹ |

| Bis(thiourea) Receptor | Br⁻ | 5.2 x 10² M⁻¹ |

Note: This table presents data for analogous thiourea-based systems to illustrate the potential anion binding capabilities, as direct data for this compound is not available.

The directional nature of hydrogen bonds involving thioamide groups can be exploited to guide the self-assembly of molecules into well-defined one-, two-, or three-dimensional supramolecular architectures. In the solid state, this leads to the formation of predictable crystal packing motifs. In solution, it can result in the formation of supramolecular polymers, gels, or discrete assemblies.

Studies on N,N',N''-trialkylbenzene-1,3,5-tris(carbothioamide)s (thioBTAs) have shown that these molecules self-assemble into one-dimensional, helical supramolecular polymers in solution, stabilized by threefold intermolecular hydrogen bonds. nih.govresearchgate.net This cooperative polymerization mechanism highlights the potential of the thioamide group to drive the formation of complex, functional structures. nih.govresearchgate.net Similarly, it can be postulated that this compound, with its two thioamide units linked by a flexible N-N bond, could self-assemble into various architectures such as linear chains or cyclic structures through intermolecular N-H···S hydrogen bonds.

Table 2: Supramolecular Assembly Properties of Thioamide-Containing Molecules

| Molecule Type | Assembly | Stabilizing Interactions | Resulting Structure |

|---|---|---|---|

| N,N',N''-Trialkylbenzene-1,3,5-tris(carbothioamide)s | Self-assembly in solution | Three-fold intermolecular hydrogen bonding | Helical supramolecular polymers |

| N-Benzoyl-N'-propylthiourea | Crystal packing | N-H···S and N-H···O hydrogen bonds | Centrosymmetric dimers |

| Bis(thiourea) Ligands | Coordination with metal ions | Metal-ligand coordination and hydrogen bonding | Coordination polymers and discrete metallacycles |

Note: This table provides examples from related thioamide and thiourea systems to indicate the types of supramolecular assemblies that could potentially be formed by this compound.

The sulfur and nitrogen atoms of the thioamide and hydrazine (B178648) moieties in this compound can also act as coordination sites for metal ions. This property allows for the construction of coordination polymers and discrete metallosupramolecular assemblies. The combination of directional hydrogen bonding and metal-ligand coordination can lead to the formation of highly ordered and functional materials.

For instance, thiocarbohydrazide (B147625) and its derivatives are known to form stable complexes with a variety of metal ions, leading to structures with interesting magnetic, electronic, or catalytic properties. rsc.org The resulting coordination polymers can exhibit diverse topologies, from simple linear chains to complex three-dimensional networks, depending on the coordination geometry of the metal ion and the conformational flexibility of the ligand. While specific studies on this compound as a ligand in coordination polymers are scarce, the known coordination chemistry of thiocarbohydrazides suggests a rich potential for this application. rsc.org

Future Directions and Emerging Research Avenues for N,n Dimethylhydrazodicarbothioamide

Interdisciplinary Research Opportunities